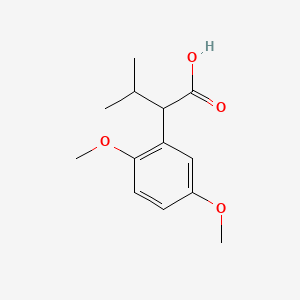
2-(2,5-Dimethoxyphenyl)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethoxyphenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylbutanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-3-methylbutanoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with appropriate reagents to form the desired product. One common method includes the following steps:
Formation of 2,5-Dimethoxyphenylacetonitrile: Reacting 2,5-dimethoxybenzaldehyde with a cyanation reagent under controlled conditions.
Hydrolysis: Hydrolyzing the resulting 2,5-dimethoxyphenylacetonitrile to obtain 2,5-dimethoxyphenylacetic acid.
Alkylation: Alkylating 2,5-dimethoxyphenylacetic acid with a suitable alkylating agent to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .
化学反应分析
Types of Reactions
2-(2,5-Dimethoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-(2,5-Dimethoxyphenyl)-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: Known for its psychoactive properties.
2,5-Dimethoxyphenylacetic acid: Shares a similar structural motif but differs in its functional groups and applications.
Uniqueness
Its combination of a dimethoxyphenyl group with a methylbutanoic acid backbone sets it apart from other similar compounds .
属性
分子式 |
C13H18O4 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
2-(2,5-dimethoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O4/c1-8(2)12(13(14)15)10-7-9(16-3)5-6-11(10)17-4/h5-8,12H,1-4H3,(H,14,15) |
InChI 键 |
QDKYGOAJCWPPOP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=C(C=CC(=C1)OC)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13534090.png)
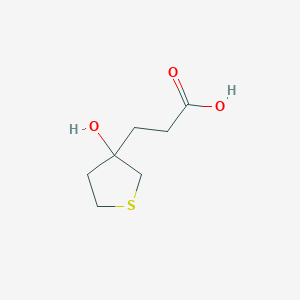
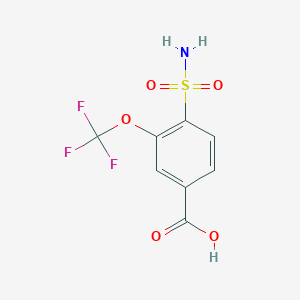
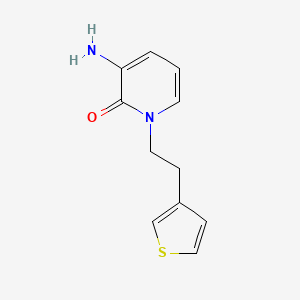
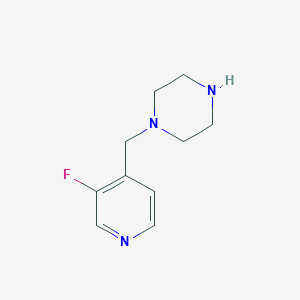
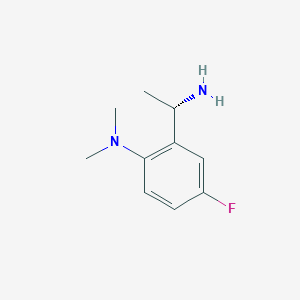
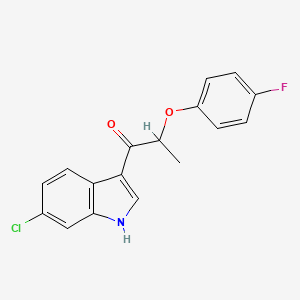
![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)
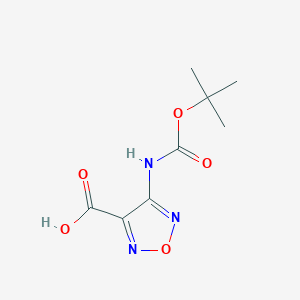
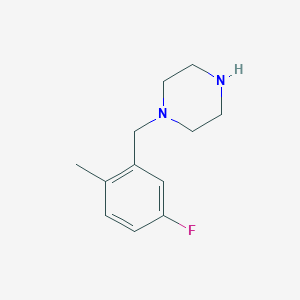
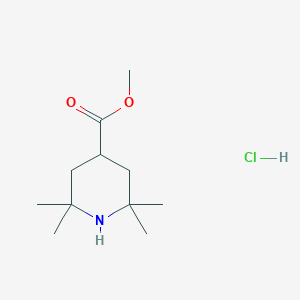
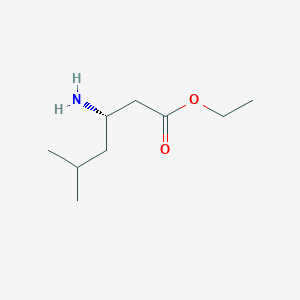

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
